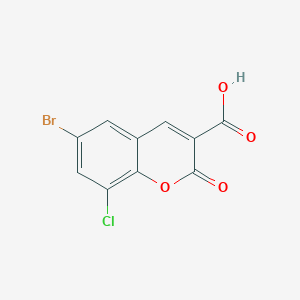

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

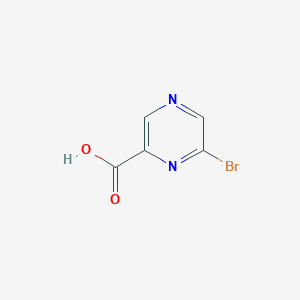

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrClO4 . It is also known as 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, leading to the synthesis of 6-bromo-2-oxo-2H-chromene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.05 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Green Synthesis

The compound is used in the green synthesis of 2-oxo-2H-chromene-3-carbonitriles . This process involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . The compounds obtained from this process have been found to have very high yield .

Biological Activities

2-oxo-2H-chromene-3-carbonitriles, a significant class of coumarins, are known to exhibit biological activities like antimicrobial, antifungal, anti-HIV, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant .

Fluorescent Probes

3-Cyanocoumarin-based organic fluorescent compounds have been developed and used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells .

Optical Properties

Studies on the optical properties of 3-cyanocoumarins have also been reported .

Starting Material for Synthesis

3-Cyanocoumarins are well-known starting materials for the synthesis of various compounds such as coumarin-3-carboxylic acid, coumarin-3-carboxamides , methine dyes , 3-aroylcoumarins , chromeno[3,4-c]pyridines , 1-styrylbenzopyrano[3,4-c]pyrazoles , and cyclopropa[c]coumarins .

Supramolecular Assembly

The compound is used in the exploration of supramolecular assembly . In C–N⋯π interaction, the CN of the molecule of type A interacts with the 2H-pyran ring of the symmetry related molecule of type B .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as coumarin-3-carboxamide analogues, have been evaluated for their in vitro pl inhibitory ability .

Result of Action

Similar compounds have been evaluated for their inhibitory abilities, suggesting that they may have a significant impact at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClO4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTUJDFNPOYIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2741337.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)